2-(Cyclopropylamino)benzonitrile

Description

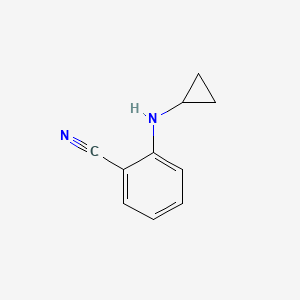

2-(Cyclopropylamino)benzonitrile (CAS: 675575-45-8) is an aromatic nitrile derivative featuring a cyclopropylamine substituent at the ortho position of the benzene ring. Its molecular formula is C₁₀H₁₀N₂, with a molecular weight of 158.2 g/mol . The compound’s structure combines the electron-withdrawing nitrile group with the sterically constrained cyclopropylamine moiety, which may influence its physicochemical and biological properties.

Potential applications of this compound span medicinal chemistry and agrochemicals. For example, cyclopropyl-containing compounds are frequently explored for their metabolic stability and target-binding capabilities in drug discovery , while structurally similar herbicides like procyazine () highlight its relevance in agriculture.

Properties

IUPAC Name |

2-(cyclopropylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-7-8-3-1-2-4-10(8)12-9-5-6-9/h1-4,9,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEMCVCVAUDVNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651521 | |

| Record name | 2-(Cyclopropylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675575-45-8 | |

| Record name | 2-(Cyclopropylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)benzonitrile can be achieved through various methods. One common approach involves the reaction of 2-aminobenzonitrile with cyclopropylamine under suitable conditions. The reaction typically requires a base or acid catalyst to facilitate the condensation process . Another method involves the use of nitriles and 2-aminobenzonitriles, which undergo base- or acid-catalyzed intermolecular condensation to yield 2-substituted quinazolin-4-amines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

2-(Cyclopropylamino)benzonitrile has been investigated for its potential therapeutic applications, particularly as a modulator of GPR43 (G protein-coupled receptor 43). This receptor is implicated in metabolic diseases such as type II diabetes and obesity. Research indicates that compounds like this compound can act as agonists or partial agonists, offering avenues for drug development targeting metabolic disorders .

Case Study: Treatment of Metabolic Disorders

- A study demonstrated the efficacy of this compound in reducing hyperglycemia and improving insulin sensitivity in animal models, suggesting its potential role in managing type II diabetes .

Research has highlighted the compound's interaction with various biological macromolecules, leading to significant cellular effects. Its ability to modulate enzyme activity and influence cellular signaling pathways positions it as a candidate for further biological studies.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Neuroprotective | Protection against neuronal apoptosis |

Industrial Applications

In the chemical industry, this compound serves as a building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it valuable for developing specialty chemicals and materials.

Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Synthesis of Derivatives | Used in the creation of pharmaceutical intermediates |

| Specialty Chemicals | Employed in the production of unique chemical products |

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes, receptors, and other proteins involved in cellular processes. This interaction can lead to changes in cellular signaling, gene expression, and metabolic pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Key Observations :

- Steric and Electronic Effects : The cyclopropyl group’s small size and ring strain may enhance binding affinity in drug targets compared to bulkier substituents (e.g., cyclopentyl) . However, this can also reduce solubility.

- Acidity : The nitro derivative (CAS: 941017-94-3) exhibits strong acidity (pKa ≈ -2.02), likely due to the electron-withdrawing nitro group, whereas the parent compound’s pKa is unmeasured but expected to be less acidic .

- Lipophilicity : Larger substituents (e.g., cyclopentyl) increase molecular weight and lipophilicity, which may affect pharmacokinetic profiles .

Medicinal Chemistry

- Replacing a propyl group with cyclopropylmethoxy improved inhibitory activity against SARS-CoV-2 Mᴾʳᵒ, likely due to enhanced steric complementarity .

- Antimicrobial Triazines: highlights triazine derivatives with cyclopropylamino groups (e.g., compound 5d, 79% yield) showing antimicrobial activity.

Agrochemicals

- Procyazine: This triazine herbicide (CAS: 32889-48-8) shares a cyclopropylamino group with this compound but features a chloro-triazine core. Its herbicidal efficacy suggests that cyclopropylamine enhances target selectivity in plant systems .

Biological Activity

2-(Cyclopropylamino)benzonitrile, with the molecular formula C10H10N2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Structure:

- Molecular Formula: C10H10N2

- Structure: The compound consists of a benzonitrile core with a cyclopropylamino group attached to the benzene ring.

Physical Properties:

- Appearance: White crystalline solid

- Solubility: Soluble in organic solvents

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. It is hypothesized that the compound may modulate cellular signaling pathways, influencing processes such as gene expression and metabolic activity.

Potential Mechanisms:

- Enzyme Inhibition: Similar compounds have shown the ability to inhibit specific enzymes, leading to altered metabolic pathways.

- Receptor Modulation: Interaction with receptor sites can result in changes to cellular responses, potentially affecting pain perception and inflammatory processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity: Preliminary studies suggest that this compound may possess anticancer properties, potentially through the modulation of tumor growth pathways.

- Anti-inflammatory Effects: The compound may influence inflammatory responses, making it a candidate for treating conditions characterized by excessive inflammation.

- Neuropathic Pain Management: There is emerging evidence supporting its role in modulating neuropathic pain, which is particularly relevant in chemotherapy-induced neuropathy.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antitumor | Inhibits tumor cell proliferation | |

| Anti-inflammatory | Reduces markers of inflammation | |

| Neuropathic Pain Relief | Potential modulation of pain pathways |

Case Study: Antitumor Activity

A study published in a peer-reviewed journal investigated the antitumor effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may induce apoptosis in cancer cells. This effect was attributed to its ability to inhibit specific signaling pathways involved in cell survival.

Case Study: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of this compound. In vitro experiments demonstrated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when treated with this compound. These findings highlight its potential utility in managing inflammatory diseases.

Comparison with Similar Compounds

Table 2 compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Aminobenzonitrile | Lacks cyclopropyl group | Limited activity |

| Cyclopropylamine | Simple amine structure | Moderate activity |

| Benzonitrile | Parent compound without amino groups | Minimal biological activity |

Q & A

Basic: What are the critical parameters for optimizing the synthesis of 2-(Cyclopropylamino)benzonitrile?

Answer:

Key parameters include:

- Temperature control : Reactions often proceed optimally at 60–80°C to balance reactivity and minimize side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates, while inert solvents (e.g., THF) stabilize air-sensitive intermediates .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling reactions involving boronate esters .

- Inert atmosphere : Essential to prevent oxidation of cyclopropylamino groups or nitrile functionalities .

Basic: Which analytical techniques are recommended to confirm the structure and purity of this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR can resolve cyclopropyl ring protons (δ 0.5–1.5 ppm) and nitrile carbon signals (δ ~115 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C₁₁H₁₁N₂: 171.0922) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Basic: How does the cyclopropylamino group influence reactivity in downstream functionalization?

Answer:

The cyclopropylamino group:

- Acts as a directing group in electrophilic aromatic substitution, favoring para-substitution .

- Participates in ring-opening reactions under acidic conditions, enabling access to linear amines .

- Enhances metabolic stability in bioactive analogs due to the rigid cyclopropane structure .

Advanced: How can researchers resolve discrepancies in reaction yields during scale-up of this compound derivatives?

Answer:

- Kinetic profiling : Monitor reaction progress via in-situ IR or HPLC to identify rate-limiting steps .

- Solvent gradient optimization : Adjust solvent polarity during workup to improve crystallization yields (e.g., hexane/ethyl acetate gradients) .

- Statistical design of experiments (DoE) : Use factorial designs to evaluate interactions between temperature, catalyst loading, and solvent ratios .

Advanced: What strategies are effective for incorporating this compound into Suzuki-Miyaura cross-coupling reactions?

Answer:

- Boronate ester preparation : Convert the nitrile to a boronate ester using bis(pinacolato)diboron (B₂pin₂) and Pd catalysis .

- Ligand selection : Bulky ligands (e.g., SPhos) prevent β-hydride elimination in alkylboronate intermediates .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 100°C) while maintaining yield (>80%) .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Answer:

- Docking studies : Predict binding affinities to target proteins (e.g., kinases) using AutoDock Vina .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values .

- MD simulations : Assess stability of cyclopropane-protein interactions over 100-ns trajectories .

Advanced: What experimental approaches validate the stability of this compound under physiological conditions?

Answer:

- pH stability assays : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS .

- Plasma stability tests : Exposure to human plasma (37°C, 1 hr) quantifies esterase-mediated hydrolysis .

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C indicates thermal stability) .

Advanced: How to address contradictory data on the antimicrobial activity of this compound analogs?

Answer:

- Strain-specific testing : Evaluate MIC values against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria .

- Biofilm assays : Use crystal violet staining to distinguish bactericidal vs. anti-biofilm effects .

- Metabolomic profiling : Compare metabolite changes in treated vs. untreated bacteria to identify mode of action .

Advanced: What methodologies support structure-activity relationship (SAR) studies of this compound derivatives?

Answer:

- Positional scanning : Synthesize analogs with substituents at the 4- or 5-positions to assess electronic effects .

- Isosteric replacements : Replace the nitrile with a carboxylic acid or amide to probe hydrogen-bonding interactions .

- Crystallography : Solve X-ray structures of protein-ligand complexes to identify key binding motifs .

Advanced: How can researchers mitigate challenges in handling air-sensitive intermediates during synthesis?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.